molecular formula C6H16N2O2 B3052554 (2,2-Diethoxyethyl)hydrazine CAS No. 42351-81-5

(2,2-Diethoxyethyl)hydrazine

Cat. No.: B3052554
CAS No.: 42351-81-5
M. Wt: 148.2 g/mol
InChI Key: VPXVFRMBWSDPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Diethoxyethyl)hydrazine is an organic compound with the molecular formula C6H16N2O2. It is a hydrazine derivative, characterized by the presence of two ethoxy groups attached to the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxyethyl)hydrazine typically involves the reaction of ethyl vinyl ether with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5OCH=CH2+N2H4H2OC6H16N2O2\text{C}_2\text{H}_5\text{OCH=CH}_2 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_{16}\text{N}_2\text{O}_2 C2​H5​OCH=CH2​+N2​H4​⋅H2​O→C6​H16​N2​O2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2,2-Diethoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrazine derivatives .

Scientific Research Applications

(2,2-Diethoxyethyl)hydrazine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2,2-Diethoxyethyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Diethoxyethyl)hydrazine is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in organic synthesis and potential therapeutic uses .

Properties

CAS No.

42351-81-5

Molecular Formula

C6H16N2O2

Molecular Weight

148.2 g/mol

IUPAC Name

2,2-diethoxyethylhydrazine

InChI

InChI=1S/C6H16N2O2/c1-3-9-6(5-8-7)10-4-2/h6,8H,3-5,7H2,1-2H3

InChI Key

VPXVFRMBWSDPLV-UHFFFAOYSA-N

SMILES

CCOC(CNN)OCC

Canonical SMILES

CCOC(CNN)OCC

42351-81-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.